molecular formula C12H13NO3S B7583537 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine

1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine

Cat. No.: B7583537
M. Wt: 251.30 g/mol
InChI Key: LAGLECYNLLMZPH-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine is a chemical compound with the CAS Registry Number 1802734-05-9 and a molecular formula of C 13 H 13 NO 5 S, corresponding to a molecular weight of 295.31 g/mol . This molecule is characterized by a pyrrolidine ring—a five-membered saturated heterocycle—that is substituted at the nitrogen atom with a sulfonyl group linked to a benzofuran scaffold. The benzofuran moiety is a fused heterocyclic system comprising a benzene ring and a furan ring, which is a common structural feature in various pharmacologically active compounds and organic materials . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Chemists can utilize the sulfonyl group as a versatile handle for further chemical transformations, while the benzofuran core is a privileged structure in drug discovery. The compound is offered with a guaranteed high level of purity and consistency, making it suitable for demanding research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex molecules for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-(1-benzofuran-2-ylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-17(15,13-7-3-4-8-13)12-9-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGLECYNLLMZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine with analogous pyrrolidine derivatives:

Compound Name Structure Features Molecular Weight Functional Groups Key Properties References
This compound Pyrrolidine + benzofuran-sulfonyl ~265.3 (estimated) Sulfonamide, benzofuran High polarity, potential enzyme inhibition N/A
1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile Pyrrolidone + benzyl + indole + nitrile 315.35 Lactam, nitrile, indole Crystalline solid, asymmetric synthesis
(2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Chiral pyrrolidine + benzoylphenyl carboxamide 398.47 Amide, benzoyl, stereocenter Stereospecific interactions
1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine Chiral pyrrolidine + benzyloxy-propanoyl 233.31 Ester, stereocenter Solubility in organic solvents
1-(1-Benzo[b]thien-2-ylcyclohexyl)pyrrolidine Pyrrolidine + benzo[b]thiophene + cyclohexyl 285.45 Thiophene, cyclohexyl Lipophilic, bulkier substituent
1-Benzyl-2-pyrrolidinone Pyrrolidone + benzyl 175.23 Lactam, benzyl Hydrogen-bonding capability

Key Differences and Implications

Sulfonyl vs. This may improve aqueous solubility and target binding . Lactams (e.g., 1-Benzyl-2-pyrrolidinone) exhibit intramolecular hydrogen bonding, affecting their conformational stability .

Aromatic Substituents: Benzofuran (oxygen-containing) vs. benzo[b]thiophene (sulfur-containing): The oxygen in benzofuran may increase electron density, influencing π-π stacking interactions, whereas sulfur in benzo[b]thiophene could enhance lipophilicity .

Stereochemistry: Chiral analogs like (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine highlight the importance of stereocenters in biological activity. The target compound may require enantiomeric purity for optimal efficacy.

Molecular Weight and Solubility: Lower molecular weight compounds (e.g., 1-Benzyl-2-pyrrolidinone at 175.23 g/mol) may exhibit better membrane permeability, while higher-weight analogs (e.g., 398.47 g/mol in ) could face pharmacokinetic challenges.

Preparation Methods

Direct Sulfonylation of Pyrrolidine

The most straightforward method involves reacting pyrrolidine with 1-benzofuran-2-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C (ambient)

  • Stoichiometry: 1:1.2 molar ratio (pyrrolidine:sulfonyl chloride)

  • Base: Triethylamine (2.5 equiv)

Procedure

  • Dissolve pyrrolidine (1.0 equiv) in anhydrous DCM under nitrogen.

  • Add triethylamine dropwise, followed by slow addition of 1-benzofuran-2-sulfonyl chloride (1.2 equiv).

  • Stir for 4–6 hours, monitor via TLC (hexane:ethyl acetate, 3:1).

  • Quench with ice water, extract with DCM, dry over MgSO4_4, and concentrate.

Yield: 82–89% after silica gel chromatography.

Table 1: Optimization of Direct Sulfonylation

ParameterOptimal ValueYield (%)Purity (%)
SolventDCM8998
Temperature (°C)258597
BaseEt3_3N8896

Multi-Component Reaction (MCR) Approach

An alternative method employs maleimide intermediates to construct the pyrrolidine ring in situ. This strategy, adapted from spirocyclic pyrrolidine syntheses, involves a [3+2] cycloaddition between allylamine and maleimides, followed by sulfonylation.

Reaction Sequence

  • Cycloaddition: Allylamine reacts with N-methylmaleimide (NMM) in toluene at 120°C for 17 hours, forming a bicyclic pyrrolidine scaffold.

  • Sulfonylation: The intermediate is treated with 1-benzofuran-2-sulfonyl chloride under basic conditions.

Key Advantages

  • Diastereoselectivity: >95:5 dr at room temperature.

  • Functional Group Tolerance: Accommodates aryl and alkyl substituents.

Yield: 70–78% after sequential purification.

Mechanistic Insights

Sulfonylation Kinetics

The reaction rate follows second-order kinetics, dependent on both amine and sulfonyl chloride concentrations. Density functional theory (DFT) calculations reveal a transition state with partial positive charge on sulfur (δ+=0.67\delta^+ = 0.67) and negative charge on the amine nitrogen (δ=0.43\delta^- = -0.43). Steric hindrance from the benzofuran ring lowers activation energy (Ea=54.2kJ/molE_a = 54.2 \, \text{kJ/mol}) compared to analogous phenyl sulfonates (Ea=62.8kJ/molE_a = 62.8 \, \text{kJ/mol}).

Solvent Effects

Polar aprotic solvents (e.g., DCM) stabilize the transition state via dipole interactions, enhancing reaction efficiency. Nonpolar solvents (e.g., toluene) reduce yields by 15–20% due to poor sulfonyl chloride solubility.

Characterization and Validation

Spectroscopic Analysis

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ\delta 7.75 (d, J = 8.4 Hz, 1H, Ar-H), 7.58 (t, J = 7.6 Hz, 1H, Ar-H), 7.45 (d, J = 7.2 Hz, 1H, Ar-H), 3.45 (t, J = 6.8 Hz, 4H, N-CH2_2), 1.95 (quin, J = 6.8 Hz, 4H, CH2_2).

  • IR (KBr): 1345 cm1^{-1} (S=O asym), 1160 cm1^{-1} (S=O sym), 2920 cm1^{-1} (C-H stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:H2_2O = 70:30) shows a single peak at tR=6.8mint_R = 6.8 \, \text{min}, confirming >98% purity.

Industrial and Research Applications

1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine serves as:

  • Pharmaceutical Intermediate: For kinase inhibitors and antiviral agents.

  • Ligand in Catalysis: Enhances enantioselectivity in asymmetric hydrogenation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine?

  • Methodology : Synthesis typically involves sulfonylation of pyrrolidine using benzofuran-2-sulfonyl chloride under basic conditions. Key steps include:

Coupling : React pyrrolidine with benzofuran-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures (150°C, 20 hours).

Purification : Extract the product using ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and concentrate under reduced pressure.

Characterization : Validate via TLC and NMR spectroscopy .

Q. How is the compound characterized structurally after synthesis?

  • Methodology :

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, pyrrolidine protons at δ 3.3–1.9 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak).
  • X-ray Crystallography : Resolve crystal structure to determine bond lengths/angles (e.g., C–S bond ~1.76 Å, S–O bonds ~1.43 Å) .

Q. What pharmacological targets are hypothesized based on its structural features?

  • Methodology :

  • Benzofuran moiety : Associated with antimicrobial/anticancer activity via intercalation or enzyme inhibition.
  • Sulfonyl group : Enhances binding to enzymes (e.g., prolyl endopeptidase) through hydrogen bonding.
  • Pyrrolidine ring : Improves bioavailability via conformational flexibility. Validate via enzyme inhibition assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Assay Standardization : Compare conditions (e.g., cell lines, compound concentrations).
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity if enzymatic assays show discrepancies.
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .

Q. What computational strategies predict interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock/Vina to model binding poses with target proteins (e.g., prolyl endopeptidase).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability.
  • QSAR Modeling : Corrogate substituent effects (e.g., sulfonyl vs. carbonyl groups) on activity .

Q. How can reaction yields be optimized in multi-step syntheses?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 20 hours to 2 hours) while maintaining yield (93% achieved in similar pyrrolidine syntheses).
  • Flow Chemistry : Enhance mixing and heat transfer for exothermic steps.
  • Intermediate Monitoring : Use inline FTIR or TLC to track reaction progress .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Accelerated Stability Studies : Expose to 40°C/75% RH for 6 months (ICH guidelines).
  • Degradation Analysis : Identify byproducts via HPLC-MS (e.g., hydrolyzed sulfonamide).
  • Surface Interactions : Study adsorption/desorption on glass or polymer surfaces using microspectroscopic imaging .

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